molecular formula C16H11NO4 B3009840 1-[3-(1,3-Benzodioxol-5-yl)-2,1-benzisoxazol-5-yl]-1-ethanone CAS No. 691873-11-7

1-[3-(1,3-Benzodioxol-5-yl)-2,1-benzisoxazol-5-yl]-1-ethanone

Cat. No. B3009840
CAS RN: 691873-11-7
M. Wt: 281.267
InChI Key: MLSONMVQUKNVTG-UHFFFAOYSA-N
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Description

The compound “1-[3-(1,3-Benzodioxol-5-yl)-2,1-benzisoxazol-5-yl]-1-ethanone” is a complex organic molecule. It contains a benzodioxol group, which is a type of aromatic ether, and a benzisoxazole group, which is a type of organic compound containing a benzene ring fused to an isoxazole ring .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple aromatic rings and heterocycles. The benzodioxol group contains a 1,3-dioxole ring fused to a benzene ring, while the benzisoxazole group contains an isoxazole ring fused to a benzene ring . Further analysis would require more specific data or computational modeling.

Scientific Research Applications

Anticancer Research

This compound has been studied for its potential anticancer properties. A series of derivatives bearing the 1,3-benzodioxol-5-yl motif have shown activity against various cancer cell lines, including prostate and pancreatic cancer cells . The structure-activity relationship (SAR) studies suggest that modifications to this core structure could lead to the development of potent anticancer agents.

Molecular Diversity Studies

The benzodioxol moiety is a common feature in molecules exhibiting a broad spectrum of biological activities. As such, this compound can serve as a scaffold for molecular diversity studies aimed at discovering new bioactive molecules .

Cell Cycle Analysis

Some derivatives of 1,3-benzodioxol-5-yl have been found to cause cell cycle arrest at the S phase in cancer cells, indicating that this compound could be used as a tool for studying cell cycle regulation and apoptosis .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, reactions, and potential applications. It could also be interesting to study its interactions with biological systems and potential therapeutic uses .

properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)-2,1-benzoxazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c1-9(18)10-2-4-13-12(6-10)16(21-17-13)11-3-5-14-15(7-11)20-8-19-14/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSONMVQUKNVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(1,3-Benzodioxol-5-yl)-2,1-benzisoxazol-5-yl]-1-ethanone

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